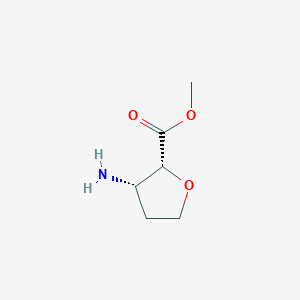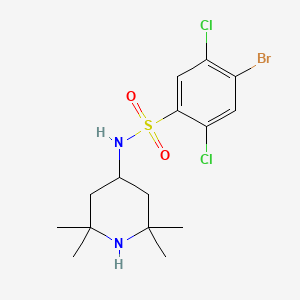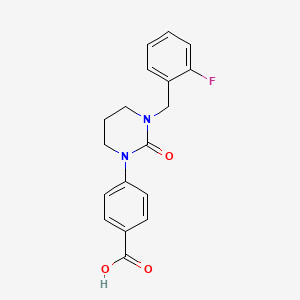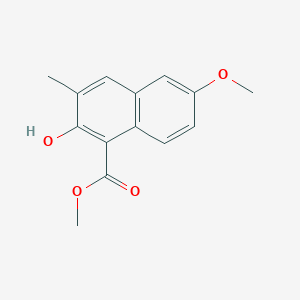
((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine: is a chiral amine compound with a pyrrolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Reduction reactions can convert imines or ketones back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology: The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective medications.
Medicine: this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound can be used in the production of chiral intermediates for agrochemicals, flavors, and fragrances. Its stereochemistry can impart desired properties to the final products .
Mecanismo De Acción
The mechanism of action of ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
- (2R,3S)-1-methyl-2-phenylpiperidin-3-ylmethanamine
- (2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-ylmethanamine
Comparison: While ((2R,3S)-1,2-Dimethylpyrrolidin-3-yl)methanamine shares structural similarities with these compounds, its unique stereochemistry and functional groups can result in different biological activities and applications. For example, the presence of a pyrrolidine ring in this compound may confer different binding affinities and selectivities compared to piperidine or pyridine analogs .
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
[(2R,3S)-1,2-dimethylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1 |
Clave InChI |
YVDIJLQWKDKXEJ-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCN1C)CN |
SMILES canónico |
CC1C(CCN1C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


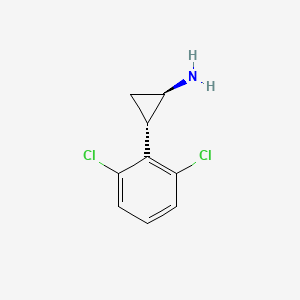
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
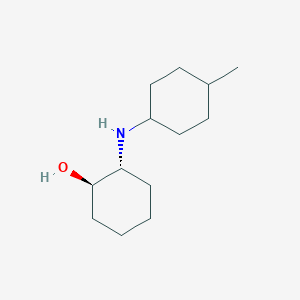
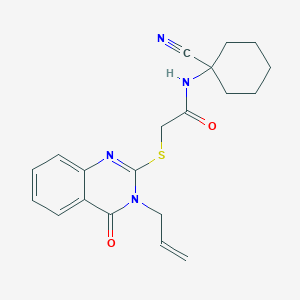
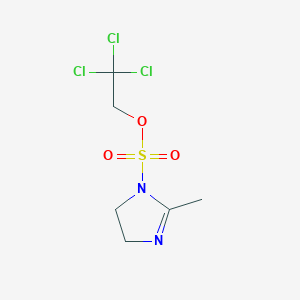
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
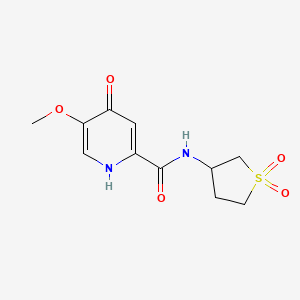
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
